(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12BrN3O3 and its molecular weight is 386.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate results in various pyridine products, showcasing the versatility of such compounds in synthetic organic chemistry. This process affords a range of compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related structures, as confirmed by X-ray diffraction, highlighting the utility of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide derivatives in the synthesis of complex organic molecules (O'callaghan et al., 1999).
Anticonvulsant Properties
Research into the structural and theoretical aspects of related enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, reveals insights into their anticonvulsant properties. Through X-ray crystallography and theoretical ab initio calculations, researchers have determined the energetically preferred conformations of these molecules, suggesting a pharmacophoric model where the enaminone system and the 4-bromophenyl group are crucial for anticonvulsant activity. This information contributes to the design of new anticonvulsant agents (Edafiogho et al., 2003).
Immunomodulatory Effects
Compounds structurally related to this compound have shown potential as immunosuppressive agents. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, act by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a key player in immune responses. The molecular structures of these compounds, including their planar conformations and hydrogen-bonding networks, suggest a mechanism for their action, which may be applicable to the broader class of enamide derivatives (Ghosh et al., 1999).
Molecular Complexes and Coordination Chemistry
Derivatives of this compound have been utilized in the synthesis and characterization of metal complexes, shedding light on their potential applications in coordination chemistry. Studies on Ni(II) and Cu(II) complexes of related compounds have provided insights into their structural and electronic properties, including crystal structure analysis via X-ray diffraction. This research has implications for the design of novel coordination compounds with specific electronic and structural characteristics (Binzet et al., 2009).
Nonlinear Optical Properties
Research into chalcone derivatives structurally similar to this compound has demonstrated their potential in the field of nonlinear optics. These studies have focused on the synthesis and characterization of compounds with noncentrosymmetric donor-acceptor configurations, revealing their significant linear and nonlinear optical properties, which are crucial for applications in optoelectronic devices and materials science (Shkir et al., 2019).
Properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOUMPNNFJEQD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.